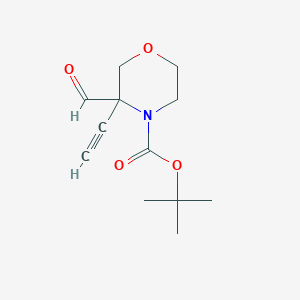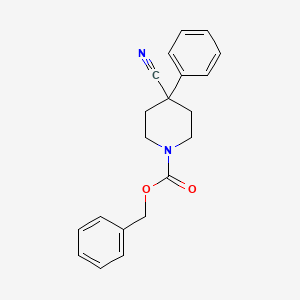![molecular formula C15H8O4 B13516939 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one](/img/structure/B13516939.png)
13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one is a complex organic compound with the molecular formula C15H8O4 and a molecular weight of 252.22 g/mol This compound is known for its unique tetracyclic structure, which includes multiple fused rings and oxygen atoms
Preparation Methods
The synthesis of 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one typically involves multiple steps, including cyclization and oxidation reactions. One common synthetic route involves the cyclization of a suitable precursor, followed by oxidation to introduce the hydroxyl and ketone functional groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of tetracyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar compounds to 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one include:
- 5,6,14-Trihydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one : Another compound with a similar structure, used in studies of reaction mechanisms .
Coumestrol: A compound with a similar tetracyclic structure and hydroxyl groups, known for its estrogenic activity.
The uniqueness of 13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0{2,7}.0
Properties
Molecular Formula |
C15H8O4 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
8-hydroxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C15H8O4/c16-8-5-6-12-10(7-8)13-14(18-12)9-3-1-2-4-11(9)19-15(13)17/h1-7,16H |
InChI Key |
GZDCGGXLMCSKQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(O3)C=CC(=C4)O)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B13516861.png)
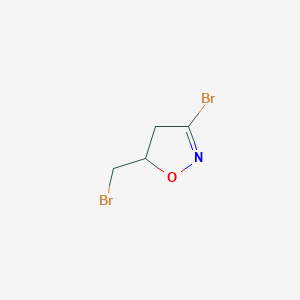
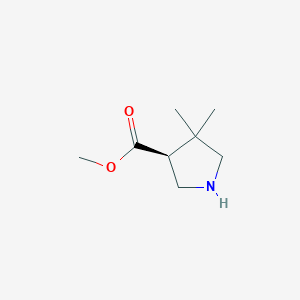
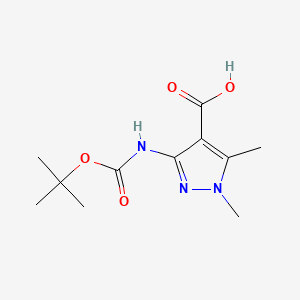
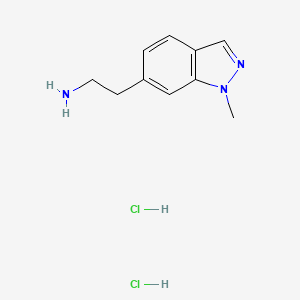
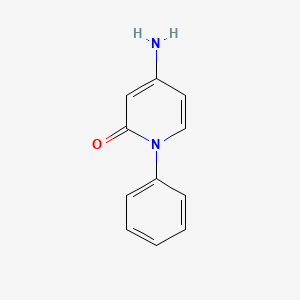
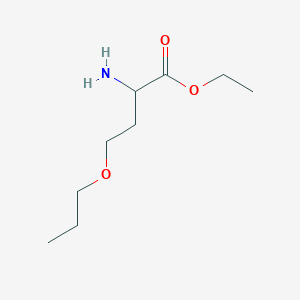
![6-Fluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13516904.png)
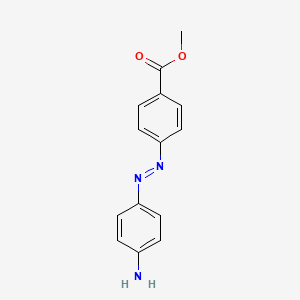
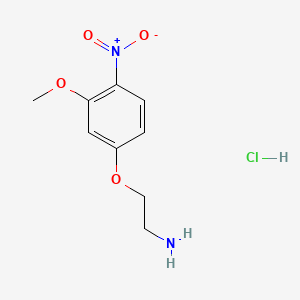

![1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid](/img/structure/B13516935.png)
